7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Description
General Context of Imidazopyridine Heterocycles in Advanced Chemical Research
Imidazopyridines are a class of heterocyclic compounds formed by the fusion of imidazole (B134444) and pyridine (B92270) rings. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and diverse biological activities. nih.gove3s-conferences.org The unique arrangement of nitrogen atoms within the bicyclic framework allows for a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological effects. e3s-conferences.orgresearchgate.net
The research landscape for imidazopyridines is vast, with derivatives being investigated and developed for numerous applications. nih.gov Compounds containing the imidazopyridine scaffold have demonstrated a remarkable array of biological characteristics, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. e3s-conferences.orgimist.ma Their significance is underscored by their presence in the molecular structures of various established drugs. e3s-conferences.org Beyond pharmaceuticals, the unique photophysical properties of certain imidazopyridines have led to their exploration in materials science, for applications such as fluorescent probes and sensors. nih.gov The continuous development of novel synthetic methodologies facilitates the creation of new imidazopyridine-based molecules with enhanced efficacy and tailored properties. mdpi.com
Structural Framework of the Imidazo[4,5-c]pyridine Core and its Research Significance
The imidazo[4,5-c]pyridine core is one of the several possible isomers of the imidazopyridine family. nih.gov A key feature of this particular framework is its structural resemblance to naturally occurring purines, which are fundamental components of DNA and RNA. researchgate.net This bioisosterism makes the imidazo[4,5-c]pyridine scaffold a "privileged structure" in drug discovery, as it can mimic endogenous purines and interact with their corresponding biological targets, such as enzymes and receptors. nih.gov
The research significance of the imidazo[4,5-c]pyridine core is highlighted by its incorporation into molecules designed to exhibit a variety of therapeutic effects. For instance, derivatives have been synthesized and evaluated as potent inhibitors of Src family kinases, which are implicated in the progression of cancers like glioblastoma. nih.gov Other research has focused on developing imidazo[4,5-c]pyridin-4-one derivatives as dual-activity agents, such as angiotensin II type 1 receptor antagonists and peroxisome proliferator-activated receptor-γ partial agonists, for potential use in treating cardiovascular and metabolic diseases. nih.gov The strategic placement of different substituents on the imidazo[4,5-c]pyridine core allows for the fine-tuning of its biological activity, making it a versatile template for medicinal chemists. nih.gov
Specific Focus on the 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one Moiety
The compound this compound is a specific derivative of the imidazo[4,5-c]pyridine core. Its primary role in the scientific literature and commercial availability is that of a building block or intermediate in organic synthesis. chemshuttle.com It provides a foundational scaffold onto which further chemical complexity can be built to create novel, target-oriented molecules. chemshuttle.com
The structure features the imidazo[4,5-c]pyridin-4(5H)-one core with a nitro group (-NO2) attached at the 7th position of the pyridine ring. The presence of the electron-withdrawing nitro group can significantly influence the electronic properties of the ring system, potentially impacting the reactivity of the molecule in further synthetic steps. While extensive research dedicated solely to the biological activities of this specific nitro-compound is not widely published, its utility is evident in its application for preparing other heterocyclic derivatives that may exhibit biological potential. chemshuttle.com
Below are the key chemical identifiers and properties of this compound.
| Identifier | Value |
|---|---|
| CAS Number | 82722-74-5 |
| Molecular Formula | C6H4N4O3 |
| Molecular Weight | 180.12 g/mol |
| Appearance | Crystalline Solid |
| InChI Key | UPBLMGMIIRGNIK-UHFFFAOYSA-N |
Data sourced from various chemical suppliers. chemshuttle.comcymitquimica.comechemi.com
The compound is typically stored at 2-8 degrees Celsius in a sealed container, protected from light and moisture to maintain its stability. chemshuttle.com Its primary application lies in the realm of organic chemistry as a starting material for creating more elaborate heterocyclic structures. chemshuttle.com
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-3,5-dihydroimidazo[4,5-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-5-4(8-2-9-5)3(1-7-6)10(12)13/h1-2H,(H,7,11)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBLMGMIIRGNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=O)N1)NC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 7 Nitro 1h Imidazo 4,5 C Pyridin 4 5h One and Its Derivatives
Established Synthetic Routes to the Imidazo[4,5-c]pyridine Scaffold
The construction of the imidazo[4,5-c]pyridine ring system is most commonly achieved through the cyclization of appropriately substituted diaminopyridines. The two primary strategies involve direct cyclocondensation and reductive cyclization.
One of the most prevalent methods for synthesizing the imidazo[4,5-c]pyridine core involves the condensation and subsequent cyclization of pyridine-3,4-diamines with various one-carbon synthons. nih.gov This approach is versatile, allowing for the introduction of diverse substituents at the 2-position of the imidazole (B134444) ring.
Commonly used reagents for this cyclocondensation include:
Aldehydes: Reaction of 3,4-diaminopyridine (B372788) with aldehydes under oxidative conditions yields 2-substituted imidazo[4,5-c]pyridines. nih.gov For instance, reacting 3,4-diaminopyridine with the sodium metabisulfite (B1197395) adduct of corresponding benzaldehydes is a documented method for preparing 2-phenyl substituted analogs. fabad.org.trnih.govdergipark.org.tr
Carboxylic Acids and Equivalents: Condensation with carboxylic acids or their derivatives (such as orthoesters) is another effective strategy. Refluxing 2,3-diaminopyridine, a related isomer, in triethyl orthoformate followed by acid treatment efficiently produces the parent imidazo[4,5-b]pyridine scaffold, a method adaptable for the [4,5-c] isomer. nih.gov
Catalytic Approaches: Various catalysts have been employed to improve reaction efficiency and yield. For example, Ytterbium triflate has been used to catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate, demonstrating high compatibility with numerous functional groups and resulting in yields ranging from 32% to 99%. nih.gov
The general scheme for this reaction involves the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and the carbonyl compound, followed by intramolecular cyclization and subsequent aromatization (often via oxidation) to form the stable fused imidazole ring.
Table 1: Examples of Cyclocondensation Reactions for Imidazo[4,5-c]pyridine Scaffolds
| Diaminopyridine Reactant | C1 Source | Catalyst/Conditions | Product | Yield | Reference |
| Pyridine-3,4-diamine | 4-(4-fluorophenoxy)benzaldehyde sodium metabisulfite adduct | Hot EtOH | 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 39% | fabad.org.tr |
| 3,4-Diaminopyridine | Triethyl orthoformate | Ytterbium triflate | Imidazo[4,5-c]pyridine | 32-99% | nih.gov |
| 6-(Substituted amino)-4,5-diaminopyridines | Aryl aldehydes | Oxidative conditions | Substituted Imidazo[4,5-c]pyridines | N/A | nih.gov |
An alternative one-step approach to the imidazopyridine scaffold is through the reductive cyclization of a nitro-aminopyridine precursor. This method is particularly efficient as it combines the reduction of a nitro group and the cyclization into a single synthetic operation. For the related imidazo[4,5-b]pyridine system, 2-nitro-3-aminopyridine can be reacted with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) to form the fused imidazole ring. nih.gov Another reported system uses stannous chloride (SnCl₂·2H₂O) as the reducing agent for reactions between 2-nitro-3-aminopyridine and ketones. nih.gov This strategy could be conceptually applied to the synthesis of the imidazo[4,5-c]pyridine scaffold by starting with a 3-amino-4-nitropyridine (B85709) derivative. The presumed mechanism involves the reduction of the nitro group to an amine, which then condenses with an aldehyde (or ketone) to form an imine, followed by intramolecular cyclization.
Strategies for Introduction and Modification of the Nitro Group in the 7-Position and Related Scaffolds
Direct nitration of the pre-formed imidazo[4,5-c]pyridine scaffold presents significant challenges. The pyridine (B92270) ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution reactions like nitration. acs.org Such reactions, when forced, often require harsh conditions (e.g., fuming sulfuric and nitric acids at very high temperatures) and can result in low yields and poor regioselectivity. acs.org
A more viable and controlled strategy involves a "late-stage" nitration of a pre-functionalized precursor or building the scaffold from a pyridine ring that already contains the nitro group in the desired position.
Nitration of an Activated Precursor: Research on related imidazo[4,5-c]pyridin-2-one systems has demonstrated that nitration can be successfully achieved on the heterocyclic core. For example, 1-ethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one can be nitrated to yield its 4-nitro derivative, which can then be further functionalized. researchgate.net This suggests that the electronic nature of the pyridinone ring in the target molecule may influence its susceptibility to nitration.
Synthesis from a Pre-nitrated Pyridine: A more common and regioselective approach is to begin with a pyridine derivative that already contains the nitro group at the correct position. For the synthesis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, a plausible starting material would be a 3,4-diamino-5-nitropyridine (B1273348) derivative. However, a more accessible route might start from 2-chloro-3-amino-5-nitropyridine. The synthesis would proceed through the construction of the pyridinone ring first, followed by the formation of the imidazole ring. For instance, a nucleophilic substitution could replace the 2-chloro group, followed by cyclization to form the imidazo[4,5-c]pyridin-4(5H)-one core with the nitro group already in place at the 7-position.
Regioselective Functionalization and Isomeric Control in this compound Synthesis
The imidazo[4,5-c]pyridine scaffold contains multiple nitrogen atoms that can be alkylated or substituted, leading to potential regioisomers. The hydrogen atom on the imidazole ring can tautomerize between the N1 and N3 positions. fabad.org.tr When this mobile hydrogen is replaced by an alkyl group, the tautomerism is lost, and distinct isomers are formed. Furthermore, the pyridine nitrogen (N5) is also a site for alkylation.
Studies on the N-alkylation of 5H-imidazo[4,5-c]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide under basic conditions (K₂CO₃ in DMF) have shown that the reaction predominantly occurs on the pyridine nitrogen, yielding N5 regioisomers. nih.gov Similarly, alkylation of a related 2-phenyl-5H-imidazo[4,5-c]pyridine with 4-methoxybenzyl chloride also mainly formed the N5 regioisomer. fabad.org.tr
The definitive structural assignment of these regioisomers is crucial and is typically achieved using advanced NMR techniques. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is a powerful method for this purpose, as it can detect spatial proximities between the protons of the newly introduced alkyl group (e.g., N-CH₂) and protons on the pyridine ring (e.g., H-4 and H-6), confirming the site of substitution. fabad.org.trnih.govresearchgate.net Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can provide complementary structural information. nih.gov
Table 2: Regioselectivity in N-Alkylation of Imidazo[4,5-c]pyridines
| Imidazopyridine Substrate | Alkylating Agent | Conditions | Major Regioisomer | Analytical Method | Reference |
| 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃, DMF | N5 | 2D-NOESY | fabad.org.tr |
| 5H-imidazo[4,5-c]pyridine analogues | 4-chlorobenzyl bromide | K₂CO₃, DMF | N5 | 2D-NOESY, HMBC | nih.gov |
| 5H-imidazo[4,5-c]pyridine analogues | Butyl bromide | K₂CO₃, DMF | N5 | 2D-NOESY, HMBC | nih.gov |
Stereochemistry becomes a critical consideration when chiral centers are introduced into derivatives of this compound. The parent compound itself is achiral. However, the synthesis of derivatives, particularly through substitution at the N1, N3, or N5 positions or at the C2 position, can generate stereoisomers if chiral fragments are used.
For example:
If a chiral aldehyde is used in a cyclocondensation reaction to form a C2-substituted derivative, and that aldehyde contains a stereocenter, a mixture of diastereomers could be formed.
Similarly, if a chiral alkylating agent is used for N-substitution, the resulting product could be a mixture of diastereomers.
Stereoselective glycosylation of an imidazo[4,5-c]pyridine has been reported to give only the N9-β-isomer, indicating that stereochemical control is achievable in nucleoside analog synthesis. researchgate.net
Controlling the stereochemical outcome would require the application of standard asymmetric synthesis techniques. These could include the use of enantiomerically pure starting materials, the application of chiral auxiliaries to direct the stereochemistry of a reaction, or the use of chiral catalysts. While these principles are broadly applicable, specific, documented examples of stereocontrolled synthesis for derivatives of this compound are not extensively detailed in the literature.
Modern Approaches in Imidazopyridine Synthesis
The synthesis of imidazopyridine scaffolds, which are core structures in many pharmacologically active compounds, has evolved significantly with the advent of modern synthetic techniques. acs.orgmagtech.com.cn These approaches aim to improve efficiency, yield, purity, and the environmental footprint of the synthetic processes. Methodologies such as multicomponent reactions, the use of eco-friendly catalysts, and alternative energy sources like microwave and ultrasound have been employed. nih.gov This section explores two key modern strategies: the application of green chemistry principles and the use of solid-phase organic synthesis for preparing imidazopyridine derivatives, including structures related to this compound.
Green chemistry is the utilization of a set of principles that reduces or eliminates the use or generation of hazardous substances in the design, manufacture, and application of chemical products. rasayanjournal.co.in The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, presents a significant challenge in the context of applying these principles. mdpi.comresearchgate.net Traditional methods often involve harsh reaction conditions, toxic solvents, and generate substantial waste. numberanalytics.com Consequently, the adoption of greener and more sustainable synthetic routes is a critical goal in modern organic chemistry. numberanalytics.comresearchgate.net
Key green chemistry principles applied to the synthesis of imidazopyridines and related heterocycles include:
Use of Greener Solvents: A major focus of green chemistry is replacing hazardous organic solvents with environmentally benign alternatives. mdpi.com Water, ionic liquids, deep eutectic solvents, glycerol, and polyethylene (B3416737) glycol (PEG) have been successfully used as green solvents in various heterocyclic syntheses. mdpi.comresearchgate.net For instance, the synthesis of 1H-imidazo[4,5-b]pyridine derivatives has been achieved through an air oxidative cyclocondensation reaction in water, eliminating the need for any oxidative reagents. nih.gov
Alternative Energy Sources: Microwave and ultrasound irradiation are increasingly used as alternatives to conventional heating. researchgate.netresearchgate.net Microwave-assisted synthesis, often coupled with solvent-free conditions, can lead to significant advantages, including reduced reaction times, enhanced selectivity, and milder reaction conditions. rasayanjournal.co.ine3s-conferences.org Ultrasound-assisted synthesis has also been employed for preparing imidazopyridine derivatives, often in combination with multicomponent reactions and green solvents. nih.gov
Catalysis: The use of catalysts, particularly reusable and non-toxic ones, is a core principle of green chemistry. numberanalytics.com An environmentally benign and cost-effective catalyst, Al³⁺-exchanged on K10 montmorillonite (B579905) clay, has been used for the intramolecular cyclization to produce imidazopyridine derivatives with excellent yields. nih.gov This catalyst can be reused multiple times with only a slight decrease in yield. nih.gov Copper-catalyzed one-pot procedures have also been developed, using air as a green oxidant, to construct various imidazo[1,2-a]pyridines. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly and efficiently synthesizing complex heterocyclic frameworks. researchgate.net By combining three or more reactants in a single step, MCRs streamline reaction pathways, reduce waste, and improve atom economy, aligning perfectly with the principles of green chemistry. researchgate.net The Groebke–Blackburn–Bienaymé reaction, a type of MCR, has been used to synthesize a library of imidazo[1,2-a]pyridines and related structures under sustainable conditions using the green solvent eucalyptol (B1671775). researchgate.net
| Green Chemistry Approach | Description | Example in Imidazopyridine Synthesis | Reference |
|---|---|---|---|
| Green Solvents | Replacement of hazardous solvents with eco-friendly alternatives like water, ionic liquids, or bio-solvents. | Synthesis of 1H-imidazo[4,5-b]pyridine derivatives via oxidative cyclocondensation in water. | nih.gov |
| Microwave Irradiation | Use of microwave energy to accelerate reactions, often under solvent-free conditions. | One-pot synthesis of imidazopyridines via condensation of pyridine, bromoacetophenones, and ammonium (B1175870) acetate. | e3s-conferences.org |
| Reusable Catalysts | Employing non-toxic, recyclable catalysts to improve efficiency and reduce waste. | Intramolecular cyclization using Al³⁺-exchanged on K10 montmorillonite clay. | nih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to increase efficiency and atom economy. | Groebke–Blackburn–Bienaymé reaction in eucalyptol to produce imidazo[1,2-a]pyridines. | researchgate.net |
| Use of Air as Oxidant | Utilizing atmospheric oxygen as an abundant, inexpensive, and non-toxic oxidizing agent. | Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. | organic-chemistry.org |
Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of chemical libraries of small molecules, including heterocyclic compounds. acs.org This methodology involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. Intermediates remain covalently bound to the resin, which facilitates purification by simple filtration and washing, while excess reagents and by-products are washed away. acs.orgnih.gov
An efficient method for the solid-supported synthesis of trisubstituted imidazo[4,5-c]pyridines has been developed, demonstrating the utility of this approach for creating diverse derivatives. acs.orgnih.govmedvik.cz A common strategy starts with a versatile building block, such as 2,4-dichloro-3-nitropyridine, and proceeds through a multi-step sequence on the solid support. acs.orgfigshare.com
The key steps in this solid-phase synthesis are:
Attachment to Resin: A primary or secondary amine is attached to a suitable resin, such as Rink amide resin. acs.org
Nucleophilic Substitution: The polymer-supported amine is reacted with a key building block like 2,4-dichloro-3-nitropyridine. This is followed by a second substitution reaction where the remaining chlorine atom is replaced by another amine in the solution phase. acs.orgfigshare.com
Nitro Group Reduction: The nitro group on the pyridine ring is reduced to an amino group. This reduction can be achieved using reagents like sodium dithionite in the presence of potassium carbonate. acs.org
Imidazole Ring Closure: The final cyclization to form the imidazole ring is accomplished by reacting the resulting diamine intermediate with an aldehyde. acs.orgnih.gov
Cleavage from Resin: The final product is cleaved from the solid support to yield the desired trisubstituted imidazo[4,5-c]pyridine.
This solid-phase approach allows for the simple preparation of large chemical libraries of diversely substituted imidazopyridines by varying the amines and aldehydes used in the synthetic sequence. acs.org
| Step | Description | Reagents and Conditions (Example) | Reference |
|---|---|---|---|
| 1 | Attachment of an amine to a solid support (e.g., Rink amide resin). | Polymer-supported amine is prepared. | acs.org |
| 2 | Sequential nucleophilic substitution on a pyridine core. | Reaction with 2,4-dichloro-3-nitropyridine, followed by reaction with a secondary amine (e.g., piperidine) in DMSO. | acs.org |
| 3 | Reduction of the nitro group to form a diamine. | Sodium dithionate, potassium carbonate, tetrabutylammonium (B224687) hydrogensulfate. | acs.org |
| 4 | Cyclization to form the fused imidazole ring. | Reaction with an aldehyde (e.g., benzaldehyde). | acs.orgnih.gov |
| 5 | Cleavage of the final product from the resin. | Acidic conditions to release the product from the support. | acs.org |
Iv. Mechanistic Studies and Biological Target Identification of 7 Nitro 1h Imidazo 4,5 C Pyridin 4 5h One and Its Scaffold
Overview of Biological Activities Associated with the Imidazopyridine Nucleus
The imidazopyridine nucleus is recognized as a "privileged scaffold" due to its ability to serve as a framework for designing ligands for numerous and diverse biological targets. This versatility has led to the development of imidazopyridine-based compounds with a wide spectrum of therapeutic applications.
Derivatives of this scaffold have demonstrated significant potential as:
Anticancer agents: Exhibiting cytotoxic effects through the inhibition of various protein kinases crucial for cancer cell proliferation and survival.
Anti-inflammatory agents: Modulating inflammatory pathways.
Antiviral and Antimicrobial agents: Including activity against Mycobacterium tuberculosis.
Central Nervous System (CNS) agents: Acting as anxiolytics, sedatives, and hypnotics, primarily through interaction with neurotransmitter receptors.
The different isomeric forms of the imidazopyridine core, such as imidazo[1,2-a]pyridine (B132010), imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine, along with various substitutions, allow for the fine-tuning of pharmacological activity and selectivity toward specific biological targets.
Enzymatic Target Engagement and Inhibition Profiling
A primary mechanism through which imidazopyridine derivatives exert their biological effects is the direct inhibition of key enzymes involved in disease pathology. The scaffold has proven to be a fertile ground for the development of potent and selective enzyme inhibitors.
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The imidazopyridine scaffold has been extensively utilized to develop inhibitors for several important kinase families.
Src Family Kinases (SFKs): Certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of SFKs, which are implicated in the progression of glioblastoma multiforme. Compounds have shown submicromolar inhibition of Src and Fyn kinases.
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival, and it is frequently hyperactivated in cancer. Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent dual PI3K/mTOR inhibitors.
Aurora A Kinase: Aurora kinases are essential for mitotic progression, and their overexpression is common in many human cancers. Imidazo[4,5-b]pyridine derivatives have been optimized to yield highly potent inhibitors of Aurora A kinase.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Imidazo[1,2-a]pyridine and related scaffolds have been designed to selectively inhibit specific CDKs, such as CDK9, which is involved in transcriptional regulation.
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies. Imidazo[1,2-b]pyridazine and imidazo[4,5-c]pyridine derivatives have been developed as potent and selective irreversible inhibitors of BTK.
| Target Kinase | Imidazopyridine Scaffold | Example Compound | Inhibitory Activity (IC₅₀) |
|---|---|---|---|
| Src | Imidazo[4,5-c]pyridin-2-one | Compound 1s | 0.17 µM |
| PI3Kα | Imidazo[1,2-a]pyridine | Compound 15a | 1.9 nM |
| mTOR | Imidazo[1,2-a]pyridine | Compound 15a | 6.4 nM |
| Aurora A | Imidazo[4,5-b]pyridine | CCT137690 (Compound 51) | 15 nM |
| Aurora B | Imidazo[4,5-b]pyridine | CCT137690 (Compound 51) | 25 nM |
| CDK9/cyclin T1 | Imidazo[1,2-a]pyridine | Compound LB-1 | 9.22 nM |
| BTK | Imidazo[1,2-b]pyridazine | Compound 22 (TM471-1) | 1.3 nM |
Beyond kinases, the imidazopyridine scaffold has shown activity against other classes of enzymes.
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are critical for DNA repair. A 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-a]-pyridine derivative, BYK20370, was identified as an inhibitor of PARP-1 (pIC₅₀ = 6.40) and PARP-2 (pIC₅₀ = 5.71). nih.gov
Cathepsin S (CTSS): This lysosomal cysteine protease is involved in antigen presentation and is overexpressed in some cancers. A series of 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives were developed as Cathepsin S inhibitors, with their design focused on optimizing basicity (pKa) to achieve cellular activity while avoiding unwanted tissue sequestration. nih.gov
Dihydrofolate Reductase (DprE1): DprE1 is a crucial enzyme for the synthesis of the mycobacterial cell wall, making it a key target for anti-tuberculosis drugs. While many DprE1 inhibitors belong to other chemical classes, novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been identified as potent antitubercular agents that show promising interactions with DprE1 in computational docking studies.
Mycolic Acid Transporter (MmpL3): MmpL3 is another essential protein for the assembly of the mycobacterial cell wall. ucsd.edu While many potent MmpL3 inhibitors are from other scaffolds, the imidazopyridine class itself has yielded potent anti-tubercular agents that are believed to function through a different mechanism, namely the inhibition of QcrB, which leads to the depletion of cellular ATP. nih.gov
| Target Enzyme | Imidazopyridine Scaffold | Example Compound | Reported Activity |
|---|---|---|---|
| PARP-1 | Imidazo[1,2-a]pyridine | BYK20370 | pIC₅₀ = 6.40 |
| PARP-2 | Imidazo[1,2-a]pyridine | BYK20370 | pIC₅₀ = 5.71 |
| Cathepsin S | 1H-imidazo[4,5-c]pyridine | Carbonitrile Derivatives | Active inhibitors |
| DprE1 | Imidazo[4,5-b]pyridine | Nitrophenoxy Derivatives | Potent antitubercular agents |
Receptor-Mediated Activities and Ligand-Receptor Interactions
Imidazopyridine derivatives also function by binding to and modulating the activity of cell surface and intracellular receptors, most notably ligand-gated ion channels and G protein-coupled receptors (GPCRs).
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. researchgate.net Its potentiation leads to sedative, anxiolytic, and anticonvulsant effects. The imidazopyridine scaffold is the basis for some of the most well-known non-benzodiazepine GABAA receptor positive allosteric modulators (PAMs). nih.govwikipedia.org These compounds bind to the benzodiazepine (B76468) site on the GABAA receptor complex, enhancing the effect of GABA by increasing the frequency of chloride channel opening. wikipedia.org This mechanism underlies the therapeutic effects of widely used drugs like Zolpidem.
The A3 adenosine (B11128) receptor (A3AR) is a GPCR involved in modulating inflammation and cell proliferation, making it a therapeutic target for inflammatory diseases and cancer. frontiersin.org Instead of directly activating the receptor like an orthosteric agonist, certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives act as positive allosteric modulators (PAMs). nih.govnih.gov These molecules bind to a distinct, extrahelical site on the receptor, enhancing the signaling effect of the endogenous agonist, adenosine. frontiersin.orgnih.gov This allosteric mechanism offers the potential for greater specificity and a reduction in on-target side effects compared to traditional agonists. nih.gov The compound LUF6000 is a well-characterized example from this class of A3AR PAMs. frontiersin.org
Angiotensin II Type 1 (AT1) Receptor Antagonism
Research into the imidazopyridine scaffold has revealed its potential as a source of Angiotensin II Type 1 (AT1) receptor antagonists. The AT1 receptor is a key regulator of blood pressure and electrolyte balance. nih.gov A study focusing on a series of imidazo[4,5-b]pyridines identified compounds with potent AT1 receptor blocking activity. nih.gov One notable compound from this series, (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine (compound 2l), demonstrated a high affinity for the AT1 receptor with an IC50 value of 1.6 nM. nih.gov The dual pharmacology of this compound, which also exhibited Peroxisome Proliferator-Activated Receptor-γ (PPARγ) partial agonism, was demonstrated in spontaneously hypertensive rats, where it was highly effective in lowering blood pressure. nih.gov This research highlights the potential of the broader imidazopyridine framework in the development of cardiovascular therapeutics. nih.govmdpi.com
| Compound ID | Scaffold | AT1 Receptor Blocking Activity (IC50) | Reference |
|---|---|---|---|
| Compound 2l | Imidazo[4,5-b]pyridine | 1.6 nM | nih.gov |
| Losartan | Not Applicable | 25.2 nM | nih.gov |
| Tasosartan | Not Applicable | 46.6 nM | nih.gov |
| Irbesartan | Not Applicable | 4.05 nM | nih.gov |
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Partial Agonism
The imidazopyridine scaffold has also been investigated for its interaction with the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor that plays a crucial role in regulating metabolism and inflammation. nih.govnih.gov A study of imidazo[4,5-b]pyridines discovered dual-activity compounds that function as both AT1 receptor antagonists and PPARγ partial agonists. nih.gov The lead compound from this series, compound 2l, exhibited partial PPARγ agonism with an EC50 of 212 nM and a maximal activation of 31%. nih.gov The crystal structure of a related compound bound to the human PPARγ ligand-binding domain confirmed the interaction mode and guided the optimization of its activity. nih.gov In animal models of insulin (B600854) resistance (Zucker diabetic fatty rats), this compound led to a significant lowering of glucose and triglycerides, demonstrating the therapeutic potential of this scaffold in addressing metabolic disorders. nih.gov
| Compound ID | Scaffold | PPARγ Partial Agonism (EC50) | Max Activation (%) | Reference |
|---|---|---|---|---|
| Compound 2l | Imidazo[4,5-b]pyridine | 212 nM | 31% | nih.gov |
Toll-like Receptor 7 (TLR7) Agonism
The 1H-imidazo[4,5-c]pyridine scaffold, to which 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one belongs, has been a focus of research for its Toll-like Receptor 7 (TLR7) agonistic properties. rsc.org TLR7 is involved in the innate immune system's recognition of viral single-stranded RNA. nih.gov A study on the structure-activity relationships of 1H-imidazo[4,5-c]pyridines identified that 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine acts as a pure TLR7-agonist with minimal activity on the related TLR8. rsc.org Potency was found to increase with N6-substituted analogues, particularly those with electron-rich substituents. rsc.org Conversely, direct aryl-aryl connections at the C6 position eliminated activity, though it was restored with 6-benzyl and 6-phenethyl analogues. rsc.org These pure TLR7-agonists demonstrated significant induction of IFN-α in human peripheral blood mononuclear cells with minimal induction of proinflammatory cytokines, highlighting their potential as immunomodulators. rsc.org
| Compound | Scaffold | TLR7 Agonistic Activity | Key Findings | Reference |
|---|---|---|---|---|
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | 1H-imidazo[4,5-c]pyridine | Pure TLR7-agonist | Negligible activity on TLR8 | rsc.org |
| N6-substituted analogues | 1H-imidazo[4,5-c]pyridine | Increased potency | Electron-rich substituents enhance activity | rsc.org |
| 6-benzyl and 6-phenethyl analogues | 1H-imidazo[4,5-c]pyridine | Restored TLR7 agonism | Reinstates activity lost with direct aryl-aryl connections | rsc.org |
Serotonin (B10506) Receptor (5-HT6) Modulation
Derivatives of both 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine have been synthesized and evaluated as non-sulfonamide ligands for the serotonin 5-HT6 receptor. nih.gov The 5-HT6 receptor is primarily expressed in the brain and is a target for cognitive enhancement in neurodegenerative diseases like Alzheimer's. nih.govmdpi.com In one study, the compound 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (compound 17) was identified as a potent 5-HT6 receptor partial inverse agonist with a Ki of 6 nM and an IC50 of 17.6 nM in Gs signaling. nih.gov This compound was orally bioavailable, brain-penetrant, and demonstrated significant pro-cognitive effects in animal models of memory impairment. nih.gov This research indicates the potential of the imidazopyridine scaffold in developing treatments for cognitive disorders. nih.govnih.gov
| Compound ID | Scaffold | 5-HT6 Receptor Activity | Ki | IC50 (Gs signaling) | Reference |
|---|---|---|---|---|---|
| Compound 17 | 3H-imidazo[4,5-b]pyridine | Partial inverse agonist | 6 nM | 17.6 nM | nih.gov |
Antimicrobial and Antiviral Research of Imidazopyridine Derivatives
Antitubercular Spectrum of Activity
The imidazopyridine scaffold is recognized as a promising class of agents against Mycobacterium tuberculosis. rsc.orgrsc.org These compounds have shown potent activity both in vitro and in vivo. nih.govnih.gov The proposed mechanism of action for some imidazopyridines is the inhibition of QcrB, a subunit of the cytochrome bc1 complex, which leads to the depletion of ATP. nih.govnih.gov This disruption of the electron transport chain is bacteriostatic against replicating mycobacteria. nih.govnih.gov Several imidazopyridine derivatives have demonstrated excellent activity, with Minimum Inhibitory Concentration (MIC90) values as low as <0.035 µM against both drug-susceptible and drug-resistant strains of M. tuberculosis. rsc.org Furthermore, these compounds have shown good potency against intracellular M. tuberculosis with IC90 values ranging from 1.8 to 13 µM, and they were not cytotoxic against the macrophage host cells. nih.gov
| Compound Class | Target | Mechanism of Action | Activity against M. tuberculosis | Reference |
|---|---|---|---|---|
| Imidazopyridines | QcrB (cytochrome bc1 complex) | ATP depletion, disruption of pH homeostasis | MIC90 <0.035 µM; IC90 (intracellular) 1.8-13 µM | rsc.orgnih.govnih.gov |
Antiviral Efficacy (e.g., Bovine Viral Diarrhea Virus)
Derivatives of the imidazopyridine scaffold have also been explored for their antiviral properties. Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family, is a significant pathogen in cattle and serves as a surrogate model for the hepatitis C virus. frontiersin.orgmdpi.com A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines were synthesized and evaluated for their anti-BVDV activities in Madin-Darby Bovine Kidney (MDBK) cells. nih.gov Several analogues with modifications at various positions of the scaffold exhibited significant anti-BVDV activity. nih.gov Another study identified an imidazopyridine, BPIP, which showed cross-resistance with other non-nucleoside inhibitors targeting the viral RNA-dependent RNA polymerase (RdRp), suggesting a similar mechanism of action. nih.gov
| Compound Series | Virus | Target | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrrolo[2,3-c]pyridines | Bovine Viral Diarrhea Virus (BVDV) | Not specified | Several analogues showed significant anti-BVDV activity in cell culture. | nih.gov |
| BPIP | Bovine Viral Diarrhea Virus (BVDV) | RNA-dependent RNA polymerase (RdRp) | Showed cross-resistance with other RdRp inhibitors. | nih.gov |
Broad-Spectrum Antibacterial and Antifungal Investigations
The imidazo[4,5-c]pyridine scaffold, a structural analog of purines, has been the subject of numerous investigations into its potential as a source of new antimicrobial agents. nih.gov While research specifically detailing the antibacterial and antifungal properties of this compound is limited, extensive studies on related derivatives have revealed significant broad-spectrum activity. These investigations often target essential microbial enzymes that have no counterpart in human cells, offering a pathway for selective toxicity.
One key molecular target identified for imidazo[4,5-c]pyridine derivatives in fungal pathogens is glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govnih.gov This enzyme is crucial for the biosynthesis of the fungal cell wall, as it catalyzes the formation of a key precursor for chitin (B13524) synthesis. nih.gov Molecular docking studies have been employed to understand the interaction between newly synthesized imidazo[4,5-c]pyridines and GlcN-6-P synthase, guiding the development of more potent inhibitors. nih.gov
In vitro evaluations have confirmed the efficacy of various compounds based on this scaffold against a range of bacterial and fungal strains. A study on 5H-imidazo[4,5-c]pyridine analogues demonstrated promising activity, with certain compounds exhibiting low minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. nih.gov For instance, compounds designated as 2g, 2h, 4a, and 4b in the study showed MIC values as low as 4-8 µg/mL against organisms such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, Candida albicans, and Candida parapsilosis. nih.gov Similarly, other research highlighted derivatives 9c, 9e, 9g, 9k, and 9l as having promising activity against various bacteria and fungi. nih.gov
| Compound Series/Derivative | Target Organisms | Reported Activity (MIC) | Potential Target | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridine Derivatives (2g, 2h, 4a, 4b) | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4-8 µg/mL | Not specified | nih.gov |
| Imidazo[4,5-c]pyridine Derivatives (9c, 9e, 9g, 9k, 9l) | Gram-negative bacteria, Gram-positive bacteria, Fungi | Promising Activity | GlcN-6-P synthase | nih.gov |
| Imidazo[4,5-b]pyridine Derivatives (Compounds 13-17) | Bacteria and Fungi | Good activity vs. streptomycin (B1217042) and fluconazole | GlcN-6-P synthase | nih.gov |
Anti-inflammatory and Immunomodulatory Effects of Imidazopyridine Scaffolds
The structural similarity of the imidazopyridine core to endogenous purines, such as adenine (B156593) and guanine, suggests its potential to interact with biological pathways involved in inflammation and immune response. nih.govnih.gov Research has explored derivatives of the imidazo[4,5-c]pyridine scaffold for their capacity to modulate these processes.
One line of investigation has focused on these compounds as immunosuppressive and anti-inflammatory agents. nih.gov A study evaluating a variety of imidazo[4,5-c]pyridines, also referred to as 3-deazapurines, and their corresponding nucleosides found that several derivatives could inhibit lymphocyte-mediated cytolysis in vitro. Notably, 3-Deazaadenosine, a ribonucleoside derivative of the scaffold, was identified as a potent inhibitor of the inflammatory response in a rat carrageenan pleurisy model, with an ED50 of 3 mg/kg. nih.gov
More recent research points towards the immunomodulatory potential of imidazo[4,5-c]pyridine compounds through their interaction with Toll-like receptors (TLRs). TLRs are key components of the innate immune system, and their activation can trigger inflammatory responses. researchgate.net Novel imidazo[4,5-c]pyridine compounds are being investigated as agonists for TLR7, a receptor that, when activated, can stimulate a potent immune response. This line of research is particularly relevant for cancer immunotherapy, where stimulating an anti-tumor immune response is a primary goal. researchgate.net The imidazo[4,5-b]pyridine scaffold has also been studied in the context of inflammation, with certain derivatives showing an ability to reduce the inflammatory response in human retinal pigment epithelial cells. nih.gov
| Compound/Scaffold | Biological Effect | Model/System | Identified Target/Mechanism | Reference |
|---|---|---|---|---|
| 3-Deazaadenosine (Imidazo[4,5-c]pyridine nucleoside) | Potent anti-inflammatory | Rat carregeenan pleurisy model | Inhibition of inflammatory response | nih.gov |
| Imidazo[4,5-c]pyridine nucleosides | Inhibition of lymphocyte-mediated cytolysis | In vitro | Immunosuppressive activity | nih.gov |
| Novel Imidazo[4,5-c]pyridine Compounds | Immunomodulatory | Not specified | TLR7 Agonist | researchgate.net |
Research on Anticancer Potentials (e.g., Glioblastoma)
The imidazo[4,5-c]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents, with research demonstrating its potential against various malignancies, including the highly aggressive brain tumor, glioblastoma. nih.govnih.govnih.gov The mechanism of action for these compounds often involves the inhibition of key enzymes that are dysregulated in cancer cells, such as protein kinases. nih.govnih.gov
Significant research has been directed at developing imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases (SFKs), which are known to play a crucial role in the development and progression of glioblastoma. nih.govnih.gov A series of these derivatives were synthesized and tested for their ability to inhibit Src and Fyn, two important SFK members. Several compounds exhibited potent inhibition in the submicromolar range. nih.gov One compound in particular, designated 1s, demonstrated effective antiproliferative activity against four different glioblastoma cell lines: U87, U251, T98G, and U87-EGFRvIII. Its potency was comparable to that of a known lead compound, PP2. nih.govnih.gov
Another anticancer strategy involving this scaffold is the inhibition of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage. A series of imidazo[4,5-c]pyridines were found to have moderate to good PARP inhibitory activity, with one compound showing an IC50 value of 8.6 nM. When combined with the chemotherapeutic agent temozolomide, this compound significantly increased the growth inhibition of human tumor cell lines. nih.gov The broader imidazopyridine class has also been investigated for its ability to act as mitotic inhibitors, causing an accumulation of cells in the mitosis phase of the cell cycle. nih.gov
| Compound Series | Cancer Type/Cell Line | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-one derivatives (e.g., 1s) | Glioblastoma (U87, U251, T98G, U87-EGFRvIII) | Src Family Kinase (SFK) Inhibition | Potent antiproliferative activity, comparable to lead compound PP2. | nih.govnih.gov |
| Imidazo[4,5-c]pyridines | Human tumor cell lines (MDA-MB-468, SW-620, A549) | PARP Inhibition | Potent PARP inhibition (IC50 = 8.6 nM); enhanced potency of temozolomide. | nih.gov |
| Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | General anticancer | Mitotic Inhibition | Cause accumulation of cells at mitosis. | nih.gov |
V. Structure Activity Relationship Sar and Rational Design in 7 Nitro 1h Imidazo 4,5 C Pyridin 4 5h One Medicinal Chemistry
Systemic Investigation of Substituent Effects on Biological Activity and Selectivity
The biological effects of 7-nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one derivatives are highly dependent on the nature and placement of various chemical groups. rsc.orgresearchgate.net Systematic studies have been conducted to understand how these modifications influence the interaction of these compounds with their target proteins, thereby affecting their potency and selectivity.
A significant area of research has been the development of inhibitors for enzymes like Src family kinases (SFKs), which are implicated in diseases such as glioblastoma. nih.gov In this context, derivatization at the N1 and N3 positions of the imidazolone (B8795221) ring has been explored to optimize interactions within the solvent-exposed region of the kinase ATP binding site. nih.gov For instance, introducing different polar and nonpolar groups at the N1 position has been a key strategy to probe the surrounding amino acid environment and enhance binding affinity. nih.gov
Furthermore, in the development of Toll-like receptor 7 (TLR7) agonists based on the 1H-imidazo[4,5-c]pyridine scaffold, substitutions at the N(6) position have shown to increase potency, particularly with electron-rich substituents. researchgate.net Conversely, direct connections of aryl groups at the C6 position were found to eliminate activity. researchgate.net
The following table summarizes the observed effects of various substituents on the biological activity of imidazo[4,5-c]pyridine derivatives.
| Core Scaffold | Position of Substitution | Substituent Type | Target | Observed Effect on Activity |
| Imidazo[4,5-c]pyridin-2-one | N1 | Polar and nonpolar groups | Src family kinases | Modulates interaction with the solvent region of the ATP binding site |
| 1H-imidazo[4,5-c]pyridine | N6 | Electron-rich substituents | TLR7 | Increased potency |
| 1H-imidazo[4,5-c]pyridine | C6 | Direct aryl-aryl connections | TLR7 | Abrogated activity |
Rational Design Principles for Enhanced Potency and Selectivity
Rational design leverages SAR data to create novel molecules with improved potency and selectivity. nih.gov This approach relies heavily on understanding the three-dimensional structure of the target protein and how ligands bind to it. For dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, conformational restriction was a key design principle. nih.gov By incorporating an indane ring into the structure of an imidazo[4,5-c]pyridin-4-one derivative, researchers were able to achieve the desired dual activity. nih.gov
X-ray crystallography plays a crucial role in validating these design principles by providing detailed images of the ligand-protein complex. The crystal structure of a derivative bound to the human PPARγ ligand-binding domain confirmed the intended mode of interaction. nih.gov This structural insight allows for further refinement of the molecule to optimize its fit within the binding site and enhance its pharmacological properties. Modulation of activity at both receptors was achieved through specific substitutions at the pyridone nitrogen, leading to the identification of potent dual-acting compounds. nih.gov
Conformational Landscape and Pharmacophore Development
The specific three-dimensional shape, or conformation, of a molecule is critical to its biological function. For the rational design of imidazo[4,5-c]pyridin-4-one derivatives, understanding the molecule's conformational possibilities is essential. By starting with a known antagonist template and introducing conformational restrictions, such as an indane ring, researchers can guide the molecule into a bioactive conformation that is favorable for binding to multiple targets. nih.gov
This understanding of the bioactive conformation allows for the development of a pharmacophore model. A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target. For the dual AT1/PPARγ modulators, the pharmacophore would include the key features of the imidazo[4,5-c]pyridin-4-one core and the specific substitutions that enable simultaneous binding to both receptors. nih.gov This model then serves as a blueprint for designing new molecules with a high likelihood of possessing the desired dual activity.
Scaffold Derivatization and Chemical Space Exploration
To fully explore the therapeutic potential of the this compound core, medicinal chemists engage in scaffold derivatization. This involves synthesizing a wide array of related molecules, or analogs, by attaching different chemical groups at various positions on the core structure. chemshuttle.com This process allows for a broad exploration of the "chemical space" around the initial scaffold.
Recent studies have highlighted the use of this compound as a starting material for the synthesis of novel heterocyclic derivatives. chemshuttle.com These new compounds have shown potential biological activities in preliminary testing, demonstrating the value of this scaffold as a foundation for discovering new drug candidates. The Japan Science and Technology Agency (JST) also provides a platform for accessing information on this chemical substance, facilitating further research and development. jst.go.jp
Ligand Efficiency and Drug Design Optimization
Ligand efficiency (LE) is a key metric in modern drug design that helps to assess the quality of a lead compound. mdpi.com It relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). The goal is to identify compounds that have a high binding affinity while being relatively small, as these are often more likely to have favorable drug-like properties.
In the context of developing inhibitors for targets like the protein kinase AKT1, ligand efficiency is used to guide the optimization process. mdpi.com For example, the serendipitous discovery of an AKT1 inhibitor paved the way for the rational identification of a new chemical class of inhibitors based on a different scaffold. mdpi.com While not directly involving this compound, the principles are broadly applicable. Medicinal chemists would aim to modify the this compound core in a way that maximizes the increase in binding affinity for each atom added. This focus on optimizing ligand efficiency helps to ensure that the resulting drug candidates are not only potent but also have a higher probability of success in later stages of drug development.
Vi. Computational Chemistry and Molecular Modeling in 7 Nitro 1h Imidazo 4,5 C Pyridin 4 5h One Research
Ligand-Protein Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and the nature of the interactions. While specific docking studies for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one are not extensively documented in publicly available literature, the methodology has been widely applied to structurally related imidazopyridine derivatives to elucidate their mechanism of action.
For instance, in studies involving analogous imidazo[4,5-b]pyridine compounds, docking simulations have been instrumental in identifying key interactions within the active sites of various protein targets, such as Lumazine synthase from Mycobacterium tuberculosis. These studies often reveal that the stability of the ligand-protein complex is maintained by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The imidazopyridine core frequently acts as a scaffold, positioning functional groups to interact with specific amino acid residues. For this compound, it can be hypothesized that the nitro group and the keto group would be key sites for forming hydrogen bonds, while the aromatic rings would contribute to hydrophobic and aromatic stacking interactions.
In a representative docking study of a related imidazo[4,5-c]pyridin-2-one derivative with Src family kinases, the imidazopyridine core was shown to form crucial hydrogen bonds with the hinge region of the ATP binding site, a common binding motif for kinase inhibitors. nih.gov
Table 1: Representative Interacting Residues in Docking Studies of Related Imidazopyridine Scaffolds
| Protein Target | Key Interacting Residues | Type of Interaction |
| Src Family Kinases | Met341, Thr338 | Hydrogen Bond |
| Src Family Kinases | Val281, Leu273 | Hydrophobic Interaction |
| Lumazine Synthase | Gly87, Ala86 | Hydrogen Bond |
| Lumazine Synthase | Phe114, Val16 | Aromatic/Hydrophobic Interaction |
Note: This table is illustrative and based on studies of analogous compounds, not this compound itself.
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules.
For a closely related 4-amino-1-cyclopentyl-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, MD simulations revealed the stability of its binding within the ATP binding site of Src family kinases. nih.gov Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex is often characterized by low RMSD fluctuations over the simulation period. Furthermore, MD simulations can elucidate the flexibility of different regions of the protein upon ligand binding and identify key residues that are crucial for maintaining the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been reported, a study on a series of 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines as angiotensin II receptor antagonists provides a relevant example of this methodology. arkat-usa.org
In this study, multiple linear regression (MLR) and non-linear regression (NLR) analyses were used to develop QSAR models. The models indicated the importance of quantum chemical descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO), and the lipophilic parameter, log P, in determining the biological activity. arkat-usa.org A lower LUMO energy is often associated with better electron-accepting capabilities, which can be important for certain receptor-ligand interactions. The log P value reflects the hydrophobicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. The nitro group in this compound would significantly impact its electronic properties and lipophilicity, making it a critical parameter in any QSAR model.
Table 2: Key Descriptors in a QSAR Study of Related Imidazo[4,5-c]pyridines
| Descriptor | Type | Significance |
| LUMO Energy | Quantum Chemical | Relates to electron-accepting ability and reactivity. |
| Log P | Lipophilic | Influences membrane permeability and hydrophobic interactions. |
Source: Adapted from a QSAR study on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines. arkat-usa.org
In Silico Screening and Virtual Library Design
The 1H-imidazo[4,5-c]pyridin-4(5H)-one scaffold can serve as a template for in silico screening and the design of virtual libraries to discover new bioactive molecules. Virtual screening involves the computational screening of large compound databases to identify molecules that are likely to bind to a specific biological target. This process can be ligand-based, where known active molecules are used to find similar compounds, or structure-based, where docking simulations are used to fit compounds into the target's binding site.
By using the this compound core, virtual libraries can be designed by systematically modifying the substituents at various positions. These libraries can then be screened in silico against a panel of biological targets to identify promising candidates for synthesis and experimental testing. This approach accelerates the drug discovery process by prioritizing compounds with a higher probability of being active.
Prediction of Pharmacological Profiles (e.g., ADMET)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to assess the drug-likeness of a compound. In silico ADMET prediction models are widely used to flag potential liabilities early in the discovery process.
For a derivative of imidazo[4,5-c]pyridin-2-one, ADME predictions suggested that the compound aligns with the criteria for central nervous system (CNS) drugs. nih.gov Such predictions are based on calculated physicochemical properties like molecular weight, log P, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). While specific ADMET predictions for this compound are not available, its structural features suggest it would have a relatively low molecular weight and a moderate TPSA, which are generally favorable for oral bioavailability. The nitro group, however, can sometimes be associated with toxicity, and this would be a key aspect to evaluate using in silico toxicity prediction models.
Vii. Future Directions and Emerging Research Frontiers for 7 Nitro 1h Imidazo 4,5 C Pyridin 4 5h One
Innovations in Synthetic Methodologies for Complex Analogues
The synthesis of complex analogs of the imidazo[4,5-c]pyridine core is crucial for expanding the chemical space and enabling comprehensive structure-activity relationship (SAR) studies. Recent synthetic strategies have focused on creating diverse libraries of these compounds. For instance, the alkylation of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines has been shown to produce various N-regioisomers, with the structures confirmed by advanced spectroscopic techniques like 2D-NOESY and HMBC. nih.gov Another approach involves the reaction of diaminopyridines with benzaldehyde (B42025) adducts to construct the core scaffold. nih.gov
Furthermore, phase transfer catalysis has been employed for the alkylation of related imidazo[4,5-b]pyridine systems, leading to the isolation of different regioisomers. mdpi.com These methodologies provide a foundation for the systematic modification of the 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one scaffold, allowing for the introduction of various substituents to modulate physicochemical properties and biological activity. Future innovations may focus on more efficient, stereoselective, and environmentally friendly synthetic routes to access an even greater diversity of complex analogs.
Discovery of Novel Biological Targets and Therapeutic Applications
While the initial focus of research on imidazo[4,5-c]pyridine derivatives has been in specific therapeutic areas, the scaffold's versatility suggests a broader potential. The imidazopyridine nucleus is recognized as a valuable biological agent with applications that are yet to be fully explored. nih.gov For example, derivatives of the related imidazo[4,5-b]pyridine have been investigated for their activity against a wide range of biological targets.
| Imidazopyridine Derivative Class | Investigated Biological Targets/Applications | Key Findings |
|---|---|---|
| Imidazo[4,5-c]pyridin-2-one | Src Family Kinases (SFKs) for Glioblastoma | Identified potent inhibitors of Src and Fyn kinases with antiproliferative activity against glioblastoma cell lines. nih.gov |
| Imidazo[4,5-c]pyridin-4-one | Angiotensin II type 1 (AT1) receptor and PPARγ | Developed dual-acting antagonists/partial agonists with potential for treating hypertension and metabolic disorders. nih.govdrugbank.com |
| Imidazo[4,5-b]pyridine | Antitubercular (DprE1 inhibitors) | Synthesized derivatives with potent in vitro activity against Mycobacterium tuberculosis. nih.gov |
| Imidazo[4,5-b]pyridine | Antiproliferative, Antibacterial, Antiviral | Demonstrated selective activity against colon carcinoma, moderate antibacterial effects, and activity against respiratory syncytial virus. mdpi.com |
| Imidazo[1,2-a]pyridines | Anticancer (Breast Cancer) | Showed cytotoxic and anti-proliferative effects against breast cancer cell lines. waocp.org |
Future research should leverage this broad biological activity profile to investigate this compound and its analogs against a wider array of targets. This could include kinases, G-protein coupled receptors, and enzymes involved in various disease pathways, potentially uncovering novel therapeutic applications in oncology, infectious diseases, and beyond.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by enhancing efficiency and predictive power. nih.gov These computational tools can be instrumental in the design and optimization of novel this compound analogs.
AI and ML algorithms can be trained on existing SAR data to predict the biological activity and physicochemical properties of virtual compounds. nih.gov This allows for the rapid in silico screening of large virtual libraries, prioritizing the synthesis of molecules with the highest probability of success. Furthermore, deep learning models can analyze complex datasets, including chemical structures and biological activities, to guide the design of new drug candidates with improved efficacy and safety profiles. nih.gov The application of these technologies can significantly accelerate the identification of potent and selective modulators derived from the this compound scaffold.
Development of Multi-Target Directed Ligands and Polypharmacology
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets. nih.gov This approach is particularly relevant for complex, multifactorial diseases where targeting a single pathway may be insufficient. The development of multi-target directed ligands (MTDLs) has become an attractive strategy in medicinal chemistry. nih.gov
The imidazo[4,5-c]pyridin-4-one scaffold has already shown promise in this area, with derivatives acting as dual antagonists of the angiotensin II type 1 (AT1) receptor and partial agonists of peroxisome proliferator-activated receptor-γ (PPARγ). nih.govdrugbank.com This demonstrates the potential of this chemical class to be developed into MTDLs. Future research could focus on rationally designing this compound analogs that simultaneously interact with multiple, disease-relevant targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
Advancements in High-Throughput Screening and Lead Discovery
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits". nih.govembopress.org Recent advancements in HTS technologies, including miniaturization, automation, and the use of more physiologically relevant 3D cell models, have significantly enhanced the efficiency and clinical relevance of screening campaigns. mdpi.com
Mass spectrometry-based HTS methods, for example, offer a label-free approach that is often faster, cheaper, and more physiologically relevant than traditional assays. nih.govembopress.org These advanced screening platforms can be employed to test libraries of this compound analogs against a diverse range of biological targets. The integration of HTS with subsequent lead optimization studies, as has been successfully applied to other imidazopyridine derivatives, will be crucial for identifying promising lead candidates for further development. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key conditions include:
- Solvents : Use polar aprotic solvents like tetrahydrofuran (THF) or isopropanol to enhance reactivity .
- Catalysts : Employ inorganic bases (e.g., K₂CO₃) or tertiary organic amines (e.g., triethylamine) to deprotonate intermediates and stabilize transition states .
- Temperature : Reactions typically proceed between 80–120°C, with higher temperatures accelerating cyclization but risking nitro-group decomposition .
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or benzyl groups to protect reactive amines during multi-step syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole and pyridine rings. Nitro groups deshield adjacent protons (δ ~8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 207.0521 for C₆H₅N₄O₃) and detect fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in cyclization steps .
- Chromatographic Resolution : Separate diastereomers via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) or fractional crystallization .
- Dynamic Kinetic Resolution (DKR) : Combine racemization-prone intermediates with enzymes (e.g., lipases) to favor a single enantiomer .
Q. What computational strategies predict the biological activity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like the mGlu7 receptor. Key parameters:
- Grid Box : Center on the allosteric binding pocket (coordinates from PDB: 7E9U) .
- Scoring Functions : Prioritize compounds with ΔG < −8 kcal/mol .
- QSAR Modeling : Train models on datasets of imidazo-pyridinone derivatives to correlate substituent effects (e.g., nitro position) with IC₅₀ values .
Q. How do structural modifications influence the compound’s efficacy as a negative allosteric modulator (NAM) of mGlu7 receptors?
- Methodological Answer :
- Nitro Group Positioning : Para-nitro substitution (as in MMPIP analogs) enhances binding affinity by forming π-π interactions with Phe-785 in the receptor .
- Heterocycle Expansion : Adding a diazepane ring (e.g., [1,4]diazepan-1-yl) improves brain penetration but may reduce selectivity over mGlu5 .
- Bioisosteric Replacement : Replace the pyridinone core with triazolo[4,5-c]pyridinone to enhance metabolic stability without losing potency .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the neuroprotective vs. pro-apoptotic effects of this compound derivatives?
- Methodological Answer :
- Dose-Dependent Effects : At low concentrations (<10 µM), the compound inhibits glutamate excitotoxicity via mGlu7 modulation. At higher doses (>50 µM), off-target inhibition of PI3K/Akt pathways triggers apoptosis .
- Cell-Type Specificity : Primary neurons show neuroprotection, while cancer cells (e.g., glioblastoma) undergo apoptosis due to baseline oxidative stress .
- Experimental Design : Use in vivo models (e.g., MOG35–55-induced EAE mice) to validate context-dependent effects and exclude artifacts from in vitro assays .
Methodological Best Practices
Q. How to optimize reaction yields in multi-step syntheses of imidazo-pyridinone scaffolds?
- Answer :
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 150°C, 20 min for cyclization steps) while maintaining yields >75% .
- Flow Chemistry : Continuous flow systems minimize intermediate degradation and improve reproducibility for nitro-group-containing compounds .
- Workup Protocols : Use acid-base extraction (pH 4–5) to isolate the product from unreacted amines and byproducts .
Q. What strategies resolve discrepancies in reported binding affinities for mGlu7 receptor modulators?
- Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293-TREx-mGlu7) and radioligands (e.g., [³H]-LY341495) across studies .
- Control for Purity : Confirm compound purity (>95% by HPLC) to exclude confounding effects from impurities .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outlier methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
